molecular formula C21H20N2O6S B352498 Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate CAS No. 1025738-99-1

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate

Cat. No.: B352498
CAS No.: 1025738-99-1
M. Wt: 428.5g/mol
InChI Key: IJYFOELRQWCIJO-UHFFFAOYSA-N
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Description

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a thiazolidinedione (TZD)-based compound characterized by a central 1,3-thiazolidine-2,4-dione scaffold. This core structure is substituted at position 3 with a 4-(ethoxycarbonyl)benzyl group and at position 5 with a methyl 4-aminobenzoate moiety.

Properties

IUPAC Name

ethyl 4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-6-4-13(5-7-15)12-23-18(24)17(30-21(23)27)22-16-10-8-14(9-11-16)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYFOELRQWCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a complex organic compound that belongs to the class of thiazolidinones. Its unique structure includes a thiazolidine ring, a benzyl group, and ester functionalities, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N2O6S
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : Methyl 4-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
  • InChI Key : JWUMHZJCAHZPKX-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. The compound under discussion has demonstrated cytotoxic effects on several cancer cell lines. For instance, studies have reported that it induces apoptosis in human breast cancer cells through the activation of caspase pathways . The mechanism involves the modulation of specific signaling pathways that regulate cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors on cell membranes, altering intracellular signaling cascades that lead to therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Quaid-I-Azam University evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound). The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a separate study published in a peer-reviewed journal, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialEscherichia coli25 µg/mL
AnticancerMCF-7 (breast cancer)15 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinedione Scaffolds

Compound A : Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
  • Structure : Lacks the 4-(ethoxycarbonyl)benzyl substitution at position 3.
  • Molecular Weight : ~314.3 g/mol (CAS: 470691-50-0) .
Compound B : 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
  • Structure : Similar to the target compound but replaces the methyl ester with a carboxylic acid group.
  • Molecular Weight : 414.4 g/mol (CAS: 1009350-50-8) .
  • Activity : The free carboxylic acid may enhance solubility but reduce cell permeability compared to the methyl ester variant.
Compound C : 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide
  • Structure : Features a trifluoromethylbenzyl group and a methoxy-substituted benzamide.
  • Molecular Weight : 438.42 g/mol (CAS: 213252-19-8) .

Functional Analogues with Modified Substituents

Compound D : Ethyl 4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoate
  • Structure : Contains a furyl substituent instead of the benzyl group.
Compound E : 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
  • Structure: Includes a trifluoromethylbenzonitrile group and methoxyphenoxy linker.
  • Activity : Demonstrated strong binding to estrogen-related receptor alpha (ERRα) via hydrogen bonding with ARG 372 and hydrophobic interactions .

Key Research Findings

  • Antimicrobial Activity : Compounds with lipophilic substituents (e.g., trifluoromethyl in Compound C) exhibit biofilm inhibition .
  • Receptor Binding : Substituent polarity and steric effects critically influence interactions with targets like ERRα or PPARγ .

Preparation Methods

Knoevenagel Condensation for Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and substituted aldehydes.

Procedure :

  • 2,4-Thiazolidinedione (1 equiv) and 4-(ethoxycarbonyl)benzaldehyde (1 equiv) are refluxed in toluene with piperidine (0.1 equiv) as a catalyst.

  • A Dean-Stark trap removes water azeotropically to drive the reaction to completion.

  • The intermediate, 5-(4-(ethoxycarbonyl)benzylidene)-2,4-thiazolidinedione, is isolated via filtration and recrystallized from ethanol (yield: 70–85%).

Key Conditions :

ParameterValue
SolventToluene
CatalystPiperidine
TemperatureReflux (~110°C)
Reaction Time6–8 hours
Yield70–85%

Nucleophilic Substitution for Benzyl Group Introduction

The ethoxycarbonylbenzyl group is introduced via nucleophilic substitution using a benzyl halide or through reductive amination.

Procedure :

  • The intermediate from Step 2.1 (1 equiv) is reacted with 4-(bromomethyl)benzoic acid ethyl ester (1.2 equiv) in DMF.

  • Anhydrous potassium carbonate (2 equiv) is added as a base, and the mixture is stirred at 80°C for 12 hours.

  • The product, 3-[4-(ethoxycarbonyl)benzyl]-2,4-thiazolidinedione, is purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Conditions :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time12 hours
Yield65–75%

Amination with Methyl 4-Aminobenzoate

The methyl benzoate group is introduced via amination of the thiazolidinone intermediate.

Procedure :

  • 3-[4-(Ethoxycarbonyl)benzyl]-2,4-thiazolidinedione (1 equiv) is reacted with methyl 4-aminobenzoate (1.1 equiv) in ethanol.

  • A catalytic amount of copper(I) iodide (0.05 equiv) is added, and the mixture is refluxed for 24 hours.

  • The crude product is washed with cold ethanol and purified via recrystallization (yield: 60–70%).

Key Conditions :

ParameterValue
SolventEthanol
CatalystCuI
TemperatureReflux (~78°C)
Reaction Time24 hours
Yield60–70%

Green Chemistry Modifications

Alternative methods using green solvents or catalysts have been explored for analogous compounds:

  • Ultrasound-assisted synthesis : Reduces reaction time from 24 hours to 2 hours and improves yield to 80–90%.

  • Microwave irradiation : Achieves cyclization in 15 minutes at 200 W.

  • Polyethylene glycol (PEG) solvents : Replace toluene in Knoevenagel condensation, though PPG (polypropylene glycol) is more effective for thiazolidinone synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 8.0–8.2 ppm (aromatic protons), δ 4.3 ppm (ethoxy group), and δ 3.9 ppm (methyl ester).

  • IR Spectroscopy : Bands at 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), and 1580 cm⁻¹ (C=N).

  • HPLC : Purity >95% confirmed using a C18 column and acetonitrile/water mobile phase.

Crystallography

Single-crystal X-ray diffraction confirms the planar thiazolidinone ring and spatial orientation of substituents.

Challenges and Optimization

Byproduct Formation

  • Issue : Competing imine formation during amination reduces yield.

  • Solution : Use of excess methyl 4-aminobenzoate (1.5 equiv) and lower reaction temperatures (50°C).

Solvent Selection

  • Issue : Poor solubility of intermediates in polar solvents.

  • Solution : Mixed solvents (e.g., DMF/ethanol 1:1) enhance reactivity.

Industrial-Scale Considerations

  • Continuous flow reactors : Improve heat transfer and reduce reaction time for Steps 2.1 and 2.2.

  • Catalyst recycling : Vanadyl sulfate (VOSO₄) can be recovered via filtration and reused .

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